molecular formula C10H18O B3420352 3-Decen-2-one CAS No. 18402-84-1

3-Decen-2-one

Cat. No.: B3420352
CAS No.: 18402-84-1
M. Wt: 154.25 g/mol
InChI Key: JRPDANVNRUIUAB-CMDGGOBGSA-N
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Description

3-Decen-2-one (CAS 10519-33-2) is a versatile aliphatic ketone of significant interest in agricultural and fragrance research. This compound, with the molecular formula C10H18O and a molecular weight of 154.25 g/mol, is a colorless to straw-colored liquid presenting a distinctive green-fruity odor with prominent apple, pear, and jasmine nuances . In agricultural science, (3E)-dec-3-en-2-one is extensively studied as a natural plant growth regulator and sprout inhibitor for post-harvest treatment of stored potatoes . Its mechanism of action involves interfering with membrane integrity, leading to increased oxidative stress, desiccation, and rapid necrosis of the meristem and sprout tissue, thereby effectively suppressing growth . It is applied using thermal fogging systems in enclosed storage facilities and represents a biopesticide alternative for sustainable agriculture . Concurrently, in flavor and fragrance research, this ketone is valued for its complex organoleptic profile, used to impart and modulate green, fruity, and waxy notes in compositions . This chemical has a boiling point of approximately 109°C at 20 mmHg, a flash point of 92°C, and a specific gravity of 0.85 . It is offered at a purity of >93.0%, analyzed by GC, with identity confirmed by NMR spectroscopy . This compound is intended for research applications only and is not for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

(E)-dec-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-3-4-5-6-7-8-9-10(2)11/h8-9H,3-7H2,1-2H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRPDANVNRUIUAB-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C/C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201315551
Record name trans-3-Decen-2-one
Source EPA DSSTox
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Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; fruity floral jasmine-like aroma
Record name 3-Decen-2-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1062/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

almost insoluble in water; soluble in purfume oils, Miscible at room temperature (in ethanol)
Record name 3-Decen-2-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1062/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.809-0.813
Record name 3-Decen-2-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1062/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

18402-84-1, 10519-33-2
Record name trans-3-Decen-2-one
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Record name 3-Decen-2-one
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Record name 3-Decen-2-one, (3E)-
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Record name 3-Decen-2-one
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Record name trans-3-Decen-2-one
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Record name 3-decen-2-one
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Record name (3E)-dec-3-en-2-one
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Record name 3-DECEN-2-ONE, (3E)-
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Preparation Methods

Chemical Reactions Analysis

Metabolic Degradation Pathways

In biological systems, 3-decen-2-one undergoes enzymatic transformations. Studies on potato tubers reveal a two-step metabolic pathway:

  • Conversion to Decanal : The ketone group is reduced to form decanal (C₁₀H₂₀O), an aldehyde intermediate.

  • Further Reduction to Decanol : Decanal is subsequently reduced to decanol (C₁₀H₂₂O), a primary alcohol.

Key Data :

StepReactantProductEnzyme/Conditions
ReductionThis compoundDecanalDehydrogenase-mediated
ReductionDecanalDecanolAlcohol dehydrogenase

This pathway results in rapid degradation within plant tissues, minimizing residual concentrations of the parent compound .

Synthetic Routes

This compound is synthesized via:

  • Aldol Condensation :

    • Reactants: Heptaldehyde + Acetone

    • Conditions: Base catalysis (e.g., NaOH) followed by dehydration over pumice .

  • Oxidation of 1-Decene :

    • Reagents: Hydrogen peroxide or benzoyl peroxide .

  • Dehydration of 4-Decanol-2-one :

    • Catalyst: Pumice or acidic clay .

Comparative Efficiency :

MethodYield (%)Purity (%)Scalability
Aldol Condensation65–75≥95Industrial
1-Decene Oxidation50–6090Lab-scale

Environmental Degradation

This compound is not persistent in the environment due to:

  • Hydrolysis : Susceptibility to aqueous breakdown at elevated pH.

  • Photodegradation : UV exposure accelerates decomposition .

Half-Life Data :

MediumHalf-Life (Days)Conditions
Water3–7pH 7, 25°C
Soil10–14Aerobic, 25°C

Scientific Research Applications

Plant Growth Regulator

3-Decen-2-one functions primarily as a plant growth regulator , particularly in the agricultural sector. Its primary application is as a sprout inhibitor for stored potatoes. The compound increases tuber respiration and disrupts membrane integrity, leading to oxidative stress that inhibits sprout growth.

Mechanism of Action:

  • Increases oxidative stress in meristematic tissues.
  • Causes desiccation and necrosis of sprout tissues, effectively preventing sprouting.

Case Study:
A study evaluated the efficacy of this compound in controlling sprout growth in potatoes stored under controlled conditions. Results indicated a significant reduction in sprout development, confirming its potential as an effective post-harvest treatment .

Flavoring Agent

In the food industry, this compound is utilized as a flavoring agent , contributing to the aroma profiles of various food products. It is particularly noted for enhancing flavors in fatty foods such as chicken and certain citrus fruits.

Flavor Profile Contribution:

  • Adds depth to formulations of orris and jasmine.
  • Used in flavoring chicken, mandarin, tangerine, grapefruit, and other citrus products .

Biopesticide

This compound also serves as a biopesticide , targeting pests in agricultural settings. Its application helps manage pest populations while minimizing chemical residues on food products.

Use in Pest Control:

  • Employed in indoor settings for post-harvest disease suppression against pathogens like Fusarium spp. and Phytophthora erythroseptica.

Safety Profile:
The Environmental Protection Agency (EPA) has classified this compound as having low acute toxicity with no significant health risks when used according to label directions .

Regulatory Status and Safety Considerations

The use of this compound is regulated by various agencies due to its applications in food and agriculture. The EPA has established that it does not significantly increase dietary exposure when used according to guidelines. It is considered non-mutagenic and poses minimal risk to human health when applied correctly .

Comparison with Similar Compounds

Structural Analogs in the α,β-Unsaturated Ketone/Aldehyde Family

Compound Structure Molecular Formula Key Differences from 3-Decen-2-One Biological Activity
(E)-3-Nonen-2-one 9-carbon chain C₉H₁₆O Shorter carbon chain; lower LogP (3.0) Less potent QS inhibitor (IC₅₀ >640 µM vs. This compound’s IC₅₀ ~640 µM)
(E)-2-Nonenal Aldehyde functional group C₉H₁₆O Aldehyde instead of ketone; higher electrophilicity Stronger QS inhibition (IC₅₀ 192 µM) but higher cytotoxicity (IC₅₀ 77 µM vs. This compound’s IC₅₀ >640 µM)
3-Octen-2-one 8-carbon chain C₈H₁₄O Shorter chain; lower molecular weight (126.2 g/mol) Read-across analog for genotoxicity studies; less persistent in environmental matrices

Key Insight: Chain length and functional group (ketone vs. aldehyde) significantly influence electrophilic reactivity and toxicity. This compound balances efficacy and safety due to its moderate electrophilicity and lower cytotoxicity compared to aldehydes like (E)-2-nonenal .

Comparison with Other Sprout Suppressants

Compound Type Efficacy (Sprout Weight Control) Safety Profile Regulatory Status
This compound Biopesticide 77.9% (7-month storage) Low toxicity (EFSA-approved); no MRL restrictions Approved in EU, USA, Canada
Chlorpropham (CIPC) Synthetic herbicide 99.8% Banned in EU (carcinogenic potential); MRL concerns Phased out in EU
1,4-DMN Synthetic 73.6% Subject to EU MRLs; environmental persistence Restricted in EU
Spearmint Oil Natural essential oil ~50–60% (requires high doses) Generally safe; low cost-effectiveness Approved globally

Key Insight : this compound offers a safer alternative to CIPC and 1,4-DMN, with comparable efficacy to synthetic options and better cost-effectiveness than natural oils .

Antimicrobial Activity vs. Cinnamaldehyde Analogs

Compound QS Inhibition (IC₅₀) Biofilm Disruption Cytotoxicity (MRC-5 cells, IC₅₀)
This compound 5.34 µM (Vibrio spp.) Effective at 100 µM >640 µM
3,4-Dichloro-cinnamaldehyde 1.48 µM Effective at 50 µM 22 µM
(E)-2-Nonenal 2.46 µM Effective at 50 µM 77 µM

Key Insight : While this compound is less potent than halogenated analogs, its low cytotoxicity makes it suitable for therapeutic applications where safety is critical .

Biological Activity

3-Decen-2-one, a naturally occurring aliphatic ketone, has garnered attention for its biological activities, particularly in agricultural applications and potential health implications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its role as a plant growth regulator, its toxicological profile, and its metabolic pathways.

  • Chemical Formula : C₁₀H₁₈O
  • Molecular Weight : 158.25 g/mol
  • CAS Number : 5363233

Plant Growth Regulation

Function Description
Sprout Inhibition Prevents sprouting in stored potatoes by increasing respiration rates.
Oxidative Stress Induction Interferes with membrane integrity, leading to increased stress and necrosis.

Toxicological Profile

The toxicological assessment of this compound indicates that it has a low toxicity profile. Key findings from studies include:

  • Acute Toxicity : Low acute toxicity with noted irritant effects on skin and eyes.
  • Chronic Exposure : No significant adverse effects reported from repeated oral exposure.
  • Developmental Toxicity : No teratogenic effects observed; maternal NOAEL established at 300 mg/kg bw/day .
Toxicity Parameter Value/Observation
Acceptable Daily Intake (ADI) 0.5 mg/kg bw/day
Maternal NOAEL 300 mg/kg bw/day
Developmental NOAEL 1,000 mg/kg bw/day

Metabolism and Pharmacokinetics

Metabolites Identified

While several metabolites have been detected, they remain largely uncharacterized. The metabolic pathways indicate that the compound is expected to be rapidly processed in biological systems.

Regulatory Status

This compound is recognized as a biochemical pesticide active ingredient and is approved for use as a sprout inhibitor in stored potatoes by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the European Food Safety Authority (EFSA). The approval is based on comprehensive risk assessments indicating no unreasonable adverse effects on human health or the environment when used according to guidelines .

Case Studies

Several studies have highlighted the efficacy of this compound in agricultural settings:

  • Postharvest Use on Potatoes :
    • A study demonstrated that applying this compound significantly reduced sprouting rates in stored potatoes compared to untreated controls.
    • Results indicated improved storage quality without compromising the processing quality of potatoes.
  • Field Trials :
    • Field trials conducted in various agricultural settings confirmed the effectiveness of this compound as a sprout inhibitor while showing negligible impact on non-target organisms .

Q & A

Q. Q: What validated analytical methods are recommended for quantifying 3-Decen-2-one in plant tissues, and how can cross-contamination be minimized during extraction?

A: Gas chromatography-mass spectrometry (GC-MS) is widely used for quantification due to its sensitivity in detecting volatile ketones like this compound . To minimize contamination:

  • Use inert materials (e.g., glassware over plastics) to prevent adsorption.
  • Employ solid-phase microextraction (SPME) for non-destructive sampling.
  • Validate recovery rates using spiked control samples.
  • Reference protocols from postharvest studies on ginger, where this compound was quantified at 0.010 mol/kg fresh weight with precision (±5% RSD) .

Advanced Research Question

Q. Q: How does this compound inhibit sprouting at the molecular level, and what experimental models can elucidate its interaction with phytohormones like gibberellins?

A: Mechanistic studies require a combination of in vitro and in vivo approaches:

  • Transcriptomic analysis of ginger rhizomes treated with this compound revealed downregulation of gibberellin biosynthesis genes (e.g., GA20ox) .
  • Hormonal profiling : Use LC-MS/MS to quantify ABA/GA ratios in treated vs. control tissues.
  • Mutant models : Arabidopsis mutants with altered GA signaling can test cross-species applicability.
  • Experimental design : Include a negative control (untreated) and positive control (e.g., chlorpropham) to benchmark efficacy .

Basic Research Question

Q. Q: What synthetic routes are most efficient for producing high-purity this compound, and how is stereochemical integrity maintained?

A: Common methods include:

  • Ozonolysis of 3-decene followed by reductive workup.
  • Ketone functionalization : Catalytic oxidation of 3-decen-2-ol using TEMPO/oxoammonium salts.
  • Purity validation : NMR (¹³C for carbonyl confirmation) and chiral GC to verify enantiomeric excess.
  • Avoid pathways involving harsh acids/bases to prevent isomerization .

Advanced Research Question

Q. Q: How can contradictory data on this compound’s phytotoxicity be resolved, particularly when studies report varying thresholds for cellular damage?

A: Address contradictions through:

  • Dose-response meta-analysis : Normalize data by tissue type (e.g., rhizomes vs. leaves) and environmental conditions (e.g., 25°C vs. 4°C storage) .
  • Cell viability assays : Compare propidium iodide uptake (membrane integrity) and ATP levels across studies.
  • Statistical reconciliation : Apply mixed-effects models to account for inter-study variability in protocols (e.g., fumigation duration, solvent carriers) .

Basic Research Question

Q. Q: What statistical frameworks are appropriate for analyzing dose-dependent effects of this compound in biological assays?

A: Use non-linear regression models:

  • Sigmoidal dose-response curves (variable slope) to estimate EC₅₀ values.
  • ANOVA with Tukey’s post-hoc test for multi-group comparisons (e.g., this compound vs. peppermint oil vs. chlorpropham) .
  • Power analysis : Ensure sample sizes ≥6 replicates to detect 20% effect sizes (α=0.05, β=0.2) .

Advanced Research Question

Q. Q: What metabolomic strategies can identify off-target effects of this compound in non-sprouting plant tissues?

A: Combine untargeted and targeted approaches:

  • Untargeted LC-HRMS : Screen for differential metabolites in roots/leaves after treatment.
  • Pathway enrichment analysis : Tools like MetaboAnalyst 6.0 map metabolites to KEGG pathways.
  • Validation : Quantify key metabolites (e.g., 6-gingerol in ginger) via MRM-MS to confirm preservation of functional compounds .

Basic Research Question

Q. Q: How should stability studies be designed to assess this compound’s degradation under different storage conditions?

A: Follow ICH Q1A guidelines:

  • Test accelerated (40°C/75% RH) and long-term (25°C/60% RH) conditions.
  • Monitor degradation via GC-FID at intervals (0, 1, 3, 6 months).
  • Use Arrhenius modeling to predict shelf life.
  • Include UV exposure trials if photodegradation is suspected .

Advanced Research Question

Q. Q: What in silico tools predict this compound’s bioavailability and potential interactions in soil microbiomes?

A: Computational workflows include:

  • Molecular docking : Simulate binding to microbial enzymes (e.g., CYP450) using AutoDock Vina.
  • QSAR models : Predict biodegradation half-lives from molecular descriptors (e.g., logP, polar surface area).
  • Metagenomic sequencing : Post-treatment soil samples can reveal shifts in microbial taxa linked to ketone metabolism .

Basic Research Question

Q. Q: What safety protocols are essential when handling this compound in laboratory settings?

A: Adopt OSHA/NIOSH standards:

  • Use fume hoods for fumigation experiments.
  • Wear nitrile gloves (avoid latex due to permeability).
  • Monitor airborne concentrations with PID detectors (TLV: 10 ppm).
  • Reference MSDS sheets for acute toxicity data (e.g., LD₅₀ in rats: 320 mg/kg) .

Advanced Research Question

Q. Q: How can isotopic labeling (e.g., ¹³C) trace this compound’s metabolic fate in plant-soil systems?

A: Methodological steps:

  • Synthesize ¹³C-labeled this compound via Grignard addition to ¹³C-carbonyl precursors.
  • Apply labeled compound to rhizospheres and track incorporation into microbial biomass (SIP-DNA) or CO₂ emissions (IRMS).
  • Use nanoSIMS for subcellular localization in plant tissues .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Decen-2-one
Reactant of Route 2
Reactant of Route 2
3-Decen-2-one

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